Leflunomide - 75706-12-6

Leflunomide

Catalog Number: EVT-272961
CAS Number: 75706-12-6
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leflunomide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 5-methyl-1,2-oxazole-4-carboxylic acid with the anilino group of 4-(trifluoromethyl)aniline. The prodrug of teriflunomide. It has a role as a non-steroidal anti-inflammatory drug, an antineoplastic agent, an antiparasitic agent, an EC 1.3.98.1 [dihydroorotate oxidase (fumarate)] inhibitor, a hepatotoxic agent, a prodrug, a pyrimidine synthesis inhibitor, an immunosuppressive agent, an EC 3.1.3.16 (phosphoprotein phosphatase) inhibitor and a tyrosine kinase inhibitor. It is a monocarboxylic acid amide, a member of isoxazoles and a member of (trifluoromethyl)benzenes.
Leflunomide is a pyrimidine synthesis inhibitor belonging to the DMARD (disease-modifying antirheumatic drug) class of drugs, which are chemically and pharmacologically very heterogeneous. Leflunomide was approved by FDA and in many other countries (e.g., Canada, Europe) in 1999.
Leflunomide is an Antirheumatic Agent.
Leflunomide is an immunomodulatory agent used in the therapy of rheumatoid arthritis and psoriatic arthritis. Leflunomide therapy is associated with frequent elevations in serum aminotransferase levels and with rare instances of clinically apparent acute liver injury which can be severe and even fatal.
Leflunomide is a derivative of isoxazole used for its immunosuppressive and anti-inflammatory properties. As a prodrug, leflunomide is converted to an active metabolite, A77 1726, which blocks dihydroorotate dehydrogenase, a key enzyme of de novo pyrimidine synthesis, thereby preventing the expansion of activated T lymphocytes. This agent also inhibits various protein tyrosine kinases, such as protein kinase C (PKC), thereby inhibiting cell proliferation. (NCI04)
An isoxazole derivative that inhibits dihydroorotate dehydrogenase, the fourth enzyme in the pyrimidine biosynthetic pathway. It is used an immunosuppressive agent in the treatment of RHEUMATOID ARTHRITIS and PSORIATIC ARTHRITIS.
See also: Teriflunomide (has active moiety).
Molecular Structure Analysis

Leflunomide is an isoxazole derivative, and its active metabolite, teriflunomide, retains this core structure. [] The isoxazole ring plays a crucial role in the molecule's activity. [] Specific structural details and analyses are not extensively discussed in the provided papers and would necessitate further research.

Mechanism of Action

Leflunomide's primary mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. [, , , , , , ] By blocking DHODH, leflunomide disrupts the synthesis of pyrimidines, essential components of DNA and RNA, ultimately suppressing lymphocyte proliferation. [, , , ]

  • Inhibition of tyrosine kinase activity: This action disrupts intracellular signaling pathways involved in cell proliferation and immune activation. [, ]
  • Suppression of pro-inflammatory cytokine production: Leflunomide reduces the production of interferon-gamma (IFN-γ) by T helper 1 (Th1) cells, key players in inflammatory responses. []
  • Modulation of T cell differentiation: Leflunomide can shift the balance away from pro-inflammatory Th1 cells towards anti-inflammatory Th2 cells, further dampening immune responses. []
  • Induction of autophagy: Specifically, leflunomide promotes lipophagy, a selective autophagy process that degrades lipid droplets, suggesting a potential role in obesity control. []
Physical and Chemical Properties Analysis
    • Investigating T cell responses: Leflunomide is used to study the differentiation, proliferation, and cytokine production of different T cell subsets, providing insights into immune regulation. []
    • Analyzing lymphocyte adhesion: Leflunomide's impact on lymphocyte adhesion properties helps researchers understand its role in immune cell trafficking and homing to inflammatory sites. []
  • Disease Modeling:

    • Experimental autoimmune encephalomyelitis (EAE): Leflunomide's efficacy in suppressing EAE, a model for multiple sclerosis, highlights its potential for investigating neuroinflammatory diseases. []
    • Inflammatory bowel diseases (IBD): Studies using leflunomide in zebrafish models of IBD, particularly those caused by TTC7A deficiency, offer insights into disease mechanisms and potential therapeutic strategies. []
  • Cancer Research:

    • Understanding tumor cell proliferation: Leflunomide's inhibition of DHODH and disruption of pyrimidine synthesis are being investigated for their potential anti-cancer effects in specific tumor types. [, ]
    • Exploring combination therapies: Combining leflunomide with other anti-cancer agents, such as BRAF inhibitors, shows promise in preclinical models of melanoma, paving the way for future therapeutic approaches. []
  • Developmental Biology:

    • Studying neural crest cell development: Leflunomide's impact on neural crest cells, a multipotent cell population during embryonic development, provides a tool for understanding cell fate specification and migration. []

Teriflunomide

Compound Description: Teriflunomide is the primary active metabolite of Leflunomide []. It also acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, hindering pyrimidine synthesis [, , ]. Teriflunomide has been approved for treating multiple sclerosis [, ].

Relevance: Teriflunomide's structural similarity to Leflunomide and shared mechanism of action (DHODH inhibition) make it a closely related compound. Both are investigated for their immunosuppressive and anti-inflammatory properties. While Leflunomide is metabolized into teriflunomide, the latter's direct application and distinct pharmacokinetic profile distinguish it from Leflunomide [].

A77 1726

Compound Description: A77 1726 is the active metabolite of Leflunomide [, , , , , ]. It functions as a potent dihydroorotate dehydrogenase (DHODH) inhibitor, impacting de novo pyrimidine synthesis [, , ]. A77 1726 exhibits immunosuppressive activity and shows potential antiviral activity against viruses like respiratory syncytial virus (RSV) [, , ].

Relevance: As the active metabolite of Leflunomide, A77 1726 is directly relevant to its pharmacological effects. Both compounds share the same core structure, and A77 1726 is responsible for much of the observed activity of Leflunomide in vivo. Understanding the specific activities and properties of A77 1726 is crucial for a complete understanding of Leflunomide's mechanism of action [, ].

Sulfasalazine

Compound Description: Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) commonly employed in rheumatoid arthritis (RA) treatment [, , , , ].

Relevance: Sulfasalazine serves as a relevant comparative compound to Leflunomide in RA treatment. Clinical trials have investigated the efficacy and safety profile of both drugs individually and in combination therapies [, , , ]. This comparative data helps establish Leflunomide's position in the context of existing RA therapies.

Methotrexate (MTX)

Compound Description: Methotrexate is a widely used disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA) [, , , , , , , ].

Relevance: Similar to Sulfasalazine, Methotrexate is frequently used as a comparative agent in clinical trials evaluating Leflunomide's efficacy and safety in RA treatment [, , , ]. Comparing Leflunomide's performance against a gold standard like Methotrexate helps establish its therapeutic value and potential advantages or disadvantages. Leflunomide might offer an alternative when patients are unresponsive to Methotrexate or experience adverse effects [, ].

Cyclophosphamide

Compound Description: Cyclophosphamide is an immunosuppressive drug often employed in the treatment of Wegener's granulomatosis (WG), a systemic vasculitis [, ].

Relevance: Cyclophosphamide is relevant in the context of Leflunomide's potential for treating WG. Studies have explored Leflunomide's role in maintaining WG remission following induction therapy with cyclophosphamide []. Comparing these treatment strategies helps evaluate Leflunomide's effectiveness in managing WG compared to traditional therapies.

Benazepril

Compound Description: Benazepril is an angiotensin-converting enzyme (ACE) inhibitor commonly prescribed to manage hypertension and other cardiovascular conditions [].

Relevance: Benazepril becomes relevant when considering its synergistic effects with Leflunomide. Studies have demonstrated that combining these two drugs can enhance the therapeutic outcomes in diabetic nephropathy, particularly in reducing renal injury []. This synergistic potential highlights new possibilities for combining Leflunomide with existing medications for improved therapeutic benefit.

Uridine

Compound Description: Uridine is a naturally occurring nucleoside and a fundamental component of RNA [, ].

Relevance: Uridine plays a crucial role in understanding the mechanism of action of Leflunomide and its active metabolite, A77 1726. As Leflunomide inhibits dihydroorotate dehydrogenase (DHODH), an enzyme critical for de novo pyrimidine synthesis, exogenous uridine administration can reverse the anti-proliferative effects attributed to DHODH inhibition []. This characteristic of uridine makes it a valuable tool in dissecting the specific pathways involved in Leflunomide's immunosuppressive actions.

Properties

CAS Number

75706-12-6

Product Name

Leflunomide

IUPAC Name

5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)

InChI Key

VHOGYURTWQBHIL-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Solubility

In water, 153 mg/L at 25 °C /Estimated/
8.44e-02 g/L

Synonyms

Arava
HWA 486
HWA-486
HWA486
leflunomide
N-(4-trifluoromethyphenyl)-5-methylisoxazole-4-carboxamide
SU101

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.